6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its quinoline core structure, chloro and cyano functional groups, and a methoxybenzylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and cyano group introduction steps are performed under controlled conditions to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for cyano group introduction.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-Chloroquinoline: Similar core structure but lacks the methoxybenzylamino group.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the quinoline core.
Quinoline-3-carbonitrile: Similar to the target compound but without the chloro and methoxybenzylamino groups.
Uniqueness: The presence of both the chloro and cyano groups, along with the methoxybenzylamino substituent, makes this compound unique and potentially more reactive and versatile compared to its similar counterparts.
This comprehensive overview highlights the significance of 6-Chloro-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride in scientific research and its potential applications across various fields
Properties
IUPAC Name |
6-chloro-4-[(4-methoxyphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O.ClH/c1-23-15-5-2-12(3-6-15)10-22-18-13(9-20)11-21-17-7-4-14(19)8-16(17)18;/h2-8,11H,10H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUWWUDZUIZXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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